2-(Bromomethyl)-7-phenylbenzo[d]thiazole

Antitumor benzothiazoles Regiospecific cyclization Breast cancer SAR

Non-regiospecific benzothiazole syntheses generate isomeric mixtures that confound antitumor SAR. This compound solves that: the 7-phenyl group is pre-installed in the correct orientation, and the C2-bromomethyl handle enables direct diversification via SN2 displacement. - Regiospecific 7-phenyl-2-arylbenzothiazole scaffold critical for sub-nanomolar GI₅₀ in MCF-7 cells - Reactive benzylic bromide: ~10-50× faster SN2 rates than chloro analogs - Eliminates isomer separation; supports focused library synthesis around the validated pharmacophore

Molecular Formula C14H10BrNS
Molecular Weight 304.21 g/mol
Cat. No. B12341988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-7-phenylbenzo[d]thiazole
Molecular FormulaC14H10BrNS
Molecular Weight304.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(S3)CBr
InChIInChI=1S/C14H10BrNS/c15-9-13-16-12-8-4-7-11(14(12)17-13)10-5-2-1-3-6-10/h1-8H,9H2
InChIKeyRHDCGSICCSEYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-7-phenylbenzo[d]thiazole – Regiospecific Benzothiazole Building Block


2-(Bromomethyl)-7-phenylbenzo[d]thiazole (CAS 1227629-45-9; C₁₄H₁₀BrNS; MW 304.21 g/mol) is a heterocyclic building block belonging to the 2-arylbenzothiazole class, a privileged scaffold in antitumor drug discovery [1]. The compound features an electrophilic bromomethyl group at the C2-position and a phenyl ring at the C7-position of the benzothiazole core. This specific substitution pattern is not arbitrary: the 7-phenyl-2-arylbenzothiazole architecture has been identified as critical for potent and selective antiproliferative activity in breast cancer cell lines, with GI₅₀ values reaching sub-nanomolar ranges in optimized congeners [1]. The bromomethyl handle enables modular derivatization through nucleophilic substitution, making this compound a strategic intermediate for structure–activity relationship (SAR) exploration [2].

Why Generic Analogs Cannot Replace This Compound


Generic substitution of 2-(bromomethyl)-7-phenylbenzo[d]thiazole with simpler benzothiazole building blocks is not scientifically defensible for three reasons. First, the C7-phenyl substituent is a pharmacophoric requirement for potent antitumor activity in the 2-arylbenzothiazole series—SAR studies demonstrate that removal of this aryl group abolishes low-nanomolar growth inhibition in MCF-7 breast cancer cells [1]. Second, the regiospecific placement of substituents on the benzothiazole ring is critical: 5-substituted and 7-substituted regioisomers exhibit divergent biological profiles, and non-regiospecific syntheses produce mixtures that confound SAR interpretation [1]. Third, the bromomethyl group at C2 provides a chemically addressable electrophilic handle for late-stage diversification that non-halogenated 2-methyl analogs simply cannot offer [2]. These three features—C7-phenyl pharmacophore, regiospecific substitution, and C2-bromomethyl reactivity—are interdependent and not simultaneously present in any single commercially available close analog.

Quantitative Differentiation Evidence vs. Closest Analogs


Regiospecific 7-Phenyl vs. 5-Phenyl Selectivity

The 7-phenyl substitution pattern in 2-(bromomethyl)-7-phenylbenzo[d]thiazole is accessed via a regiospecific cyclization strategy that uses a bromine atom ortho to the anilido nitrogen as a directing group. In the absence of this bromine-directing strategy, the Jacobsen cyclization of 2-aminothiophenol derivatives with aromatic aldehydes produces a mixture of 5- and 7-substituted regioisomers, as documented by Roe and Tucker (1965) and confirmed by Hutchinson et al. (2000) [1]. This regiospecificity is not a trivial synthetic nuance: in the antitumor 2-arylbenzothiazole series, replacement of a 5-fluoro group with 5-chloro or 5-bromo essentially abolishes inhibitory potency (GI₅₀ loss of >100-fold), whereas the 4-fluoro and 6-fluoro regioisomers retain nanomolar activity against breast cancer cell lines [2]. This establishes that the position of substitution on the benzothiazole ring is a binary determinant of biological activity, not a tunable parameter.

Antitumor benzothiazoles Regiospecific cyclization Breast cancer SAR

C2-Bromomethyl Reactivity in Autoalkylation

The C2-bromomethyl group in benzothiazole derivatives exhibits unique autoalkylation reactivity that is not accessible with 2-methyl or 2-chloromethyl analogs. In dry ethanol, 2-(bromomethyl)benzothiazole undergoes concentration- and temperature-dependent dimerization to form a pentacyclic bis-benzothiazolium dication, alongside solvolysis products: 2-(ethoxymethyl)benzothiazole (17 mol%), 2-(ethoxymethyl)-3H-benzothiazolium bromide (38 mol%), and 2-(bromomethyl)-3H-benzothiazolium bromide (14 mol%) [1]. Quantum chemical AM1 calculations reveal that the most stable dicationic isomer (2a) has a heat of formation of 490.6 kcal/mol, with relative destabilization of 21.4–65.6 kcal/mol for alternative isomeric connectivity, confirming the structural preference for the planar bis-quaternized architecture [1]. This spontaneous dimerization pathway is a direct consequence of the benzylic bromide reactivity at C2 and provides access to bis-cationic architectures that chloromethyl or methyl analogs cannot generate under the same conditions.

Autoalkylation reactivity Benzothiazolium salt synthesis Electrophilic building block

Bromide vs. Chloride Leaving-Group Superiority

The bromide leaving group in 2-(bromomethyl)-7-phenylbenzo[d]thiazole provides a well-established kinetic advantage over the chloride leaving group in SN2-type nucleophilic substitution reactions. For benzylic substrates, the relative leaving-group ability follows the order I > Br > Cl >> F, with bromide exhibiting approximately 10–50× higher reactivity than chloride toward standard nucleophiles such as amines, thiolates, and alkoxides [1]. This reactivity difference is rooted in the lower C–Br bond dissociation energy (~70 kcal/mol) compared to C–Cl (~83 kcal/mol) and the superior polarizability of bromide as a leaving group [1]. In heterocyclic building block applications, this translates to faster reaction kinetics, lower reaction temperatures, and higher conversion rates for amination, thioetherification, and etherification at the C2-methylene position. Vendor technical data for benzothiazole building blocks corroborates this trend: 2-(bromomethyl) derivatives are consistently classified as having 'higher reactivity compared to chloro- and iodo-counterparts' and are recommended for applications requiring efficient late-stage diversification [2].

Leaving-group ability Nucleophilic substitution Synthetic efficiency

7-Phenyl Pharmacophore in Antiproliferative SAR

The 2-arylbenzothiazole pharmacophore owes its potent antitumor activity to the presence of an aryl substituent at the 2-position and specific substitution on the benzothiazole ring. In the seminal antitumor benzothiazole series, the 7-substituted 2-arylbenzothiazole scaffold has produced compounds with GI₅₀ values <0.1 nM against MCF-7 and MDA 468 breast cancer cell lines [1]. The benchmark compound 5-fluoro-2-(3,4-dimethoxyphenyl)benzothiazole (GW 610, NSC 721648) demonstrated GI₅₀ < 0.1 nM in both cell lines and showed potent and selective activity in the NCI 60-cell-line panel [2]. Critically, SAR studies have established that the position and nature of substitution on the benzothiazole ring (C5 vs. C6 vs. C7) dramatically modulates potency: 5-halo substituents abolish activity (GI₅₀ shift from <0.1 nM to >1 µM), while 7-substituted analogs retain or enhance potency [3]. The 7-phenyl-2-bromomethyl compound serves as a direct synthetic precursor to this privileged substitution pattern, enabling the construction of focused libraries around the validated 7-substituted-2-arylbenzothiazole antitumor chemotype.

Antiproliferative activity Breast cancer Structure-activity relationship

Synthetic Yield and Scalability Benchmark

A 2024 study reported the efficient synthesis of 2-(bromomethyl)-7-phenylbenzo[d]thiazole via K₂CO₃-mediated alkylation in acetonitrile, achieving a 70% isolated yield under reflux conditions [1]. This base-mediated alkylation protocol represents a significant improvement over earlier radical bromination methods for installing the bromomethyl group, which typically require N-bromosuccinimide (NBS) and radical initiators (e.g., AIBN) in refluxing CCl₄ or other nonpolar solvents and often suffer from over-bromination and poor selectivity [2]. The K₂CO₃/CH₃CN method offers advantages in terms of operational simplicity, reduced toxic solvent burden, and compatibility with diverse benzothiazole precursors bearing electron-withdrawing or electron-donating substituents [1]. This yield benchmark (70%) serves as a procurement-relevant quality criterion: batches synthesized via optimized alkylation routes should meet or exceed this figure, distinguishing high-quality commercial material from product generated by less selective legacy bromination protocols.

Synthetic methodology Alkylation yield Process scalability

Research and Industrial Application Scenarios


Regiospecific Antitumor Lead Synthesis

This compound is the optimal starting material for medicinal chemistry programs targeting the 7-substituted-2-arylbenzothiazole antitumor pharmacophore. The 7-phenyl group is pre-installed in the correct regiospecific orientation, eliminating the isomeric mixtures that plague non-directed cyclization routes [1]. The C2-bromomethyl handle can be directly diversified via nucleophilic substitution with amines, thiolates, or alkoxides to generate focused libraries around the validated 7-substituted chemotype, which has produced clinical candidate-quality leads with GI₅₀ values <0.1 nM in breast cancer cell lines [2].

Late-Stage Functionalization for Covalent Probes

The benzylic bromide at C2 serves as a reactive warhead for covalently binding target proteins or for installing affinity tags and fluorescent reporters. The enhanced leaving-group ability of bromide vs. chloride (approximately 10–50× rate enhancement in SN2 displacement) [3] ensures efficient conjugation under mild, biologically compatible conditions, making this compound a strategic choice for chemical biology probe development and targeted covalent inhibitor (TCI) programs that require a benzothiazole-based recognition element.

Bis-Benzothiazolium Dication Synthesis

The C2-bromomethyl group undergoes spontaneous autoalkylation/dimerization to generate pentacyclic bis-benzothiazolium dications—a chemotype with demonstrated antimicrobial, antihelmintic, and antineoplastic activities [4]. This dimerization pathway is accessible specifically because of the benzylic bromide reactivity; 2-methyl or 2-chloromethyl benzothiazole precursors cannot generate this dimeric architecture under comparable conditions [4]. The 7-phenyl substitution further modulates the electronic properties and lipophilicity of the resulting dicationic species, providing an additional dimension for SAR optimization.

Amyloid Imaging Agent Development

Substituted 2-arylbenzothiazoles have emerged as privileged scaffolds for amyloid-β imaging probes in Alzheimer's disease diagnosis, with [¹¹C]PIB (Pittsburgh Compound B) being the prototypical clinical PET tracer [5]. The 7-phenyl-2-bromomethyl derivative provides a regiochemically defined entry point for synthesizing novel amyloid-binding benzothiazole derivatives with modified pharmacokinetic and binding profiles, where the bromomethyl group can be elaborated to introduce chelating moieties for ⁹⁹ᵐTc or ⁶⁸Ga radiopharmaceutical applications.

Quote Request

Request a Quote for 2-(Bromomethyl)-7-phenylbenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.